molecular formula C12H15NO2 B2802324 4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol CAS No. 1878748-12-9

4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol

Cat. No.: B2802324
CAS No.: 1878748-12-9
M. Wt: 205.257
InChI Key: GTNCZIZXTWBVBS-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol is a compound that features an indole moiety fused with a tetrahydrofuran ring. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities and structural complexity . This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol typically involves the reaction of indole derivatives with tetrahydrofuran derivatives under specific conditions. One common method involves the use of dihydrofuran and indole in the presence of a catalyst such as palladium acetate and a base like potassium carbonate . The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens or nitro groups onto the indole ring.

Scientific Research Applications

4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol is unique due to the presence of both an indole and a tetrahydrofuran ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12-8-15-7-11(12)13-6-5-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNCZIZXTWBVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3COCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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